5-Methoxymethyloxazolidin-2-one
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Overview
Description
5-(Methoxymethyl)oxazolidin-2-one is a chemical compound with the molecular formula C5H9NO3. It belongs to the oxazolidinone class, which is known for its applications in medicinal chemistry, particularly as antibacterial agents . The oxazolidinone ring is a five-membered ring containing nitrogen and oxygen atoms, making it a versatile scaffold in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 1,2-aminoalcohols with carbon dioxide or phosgene to form the oxazolidinone ring . Another approach involves the use of N-alkoxycarbonyl aminoalcohols, which can be cyclized using various reagents and catalysts .
Industrial Production Methods
Industrial production of oxazolidinones, including 5-(Methoxymethyl)oxazolidin-2-one, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones.
Scientific Research Applications
5-(Methoxymethyl)oxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes oxazolidinones effective against bacteria that are resistant to other antibiotics .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar mechanism.
Sutezolid: An oxazolidinone derivative under investigation for its potential to treat tuberculosis.
Uniqueness
5-(Methoxymethyl)oxazolidin-2-one is unique due to its specific methoxymethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and potentially improve its pharmacokinetic properties compared to other oxazolidinones .
Properties
Molecular Formula |
C5H9NO3 |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-8-3-4-2-6-5(7)9-4/h4H,2-3H2,1H3,(H,6,7) |
InChI Key |
XUOARDLJYIUVLJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CNC(=O)O1 |
Origin of Product |
United States |
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